molecular formula C30H30N4O6 B12454553 N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-4-oxobutanamide

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-4-oxobutanamide

Cat. No.: B12454553
M. Wt: 542.6 g/mol
InChI Key: NRUGVBISYQEWGM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-4-oxobutanamide is a complex organic compound with a unique structure that includes a benzodioxole ring, an indole moiety, and a hydrazinyl-acetyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of the benzodioxole and indole intermediates. These intermediates are then coupled through a series of reactions involving hydrazine derivatives and acylation processes. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-4-oxobutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-4-oxobutanamide is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogs.

Properties

Molecular Formula

C30H30N4O6

Molecular Weight

542.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[2-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)acetyl]hydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C30H30N4O6/c1-19-23(24-14-22(8-9-25(24)32-19)38-17-20-5-3-2-4-6-20)15-30(37)34-33-29(36)12-11-28(35)31-16-21-7-10-26-27(13-21)40-18-39-26/h2-10,13-14,32H,11-12,15-18H2,1H3,(H,31,35)(H,33,36)(H,34,37)

InChI Key

NRUGVBISYQEWGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CC(=O)NNC(=O)CCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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